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molecular formula C20H19O3P B1598976 Bis(4-methoxyphenyl)phenylphosphine oxide CAS No. 799-55-3

Bis(4-methoxyphenyl)phenylphosphine oxide

Cat. No. B1598976
M. Wt: 338.3 g/mol
InChI Key: NBQOOLBMFPUECX-UHFFFAOYSA-N
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Patent
US06955851B2

Procedure details

A slurry of magnesium (133.7 g, 5.50 mol), tetrahydrofuran (988 g), and 1,2-dibromoethane (0.1 g, 0.5 mmol) was refluxed for 20 min. under a blanket of nitrogen. 4-Bromoanisole (1002 g, 5.357 mol) was added by drop over 6 h at a rate to maintain 70° C. The reaction mixture was heated for an additional hour. Dichlorophenylphosphine oxide (479.4 g, 2.459 mol) was added by drop to maintain a temperature of 35° C. over 5 h. The reaction mixture was worked up to give bis(4-methoxyphenyl)phenylphosphine oxide (770.8 g, 93% yield) as a viscous amber oil. 31P NMR: (d6-DMSO) δ 30.2 (s).
Quantity
133.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
988 g
Type
solvent
Reaction Step One
Quantity
1002 g
Type
reactant
Reaction Step Two
Quantity
479.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.Cl[P:12](=[O:20])(Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>BrCCBr.O1CCCC1>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([P:12](=[O:20])([C:3]2[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
133.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 g
Type
catalyst
Smiles
BrCCBr
Name
Quantity
988 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1002 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Three
Name
Quantity
479.4 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)(Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 35° C. over 5 h
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 770.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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